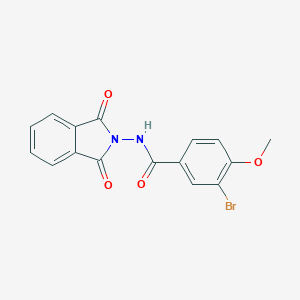![molecular formula C32H30N4O6S2 B322889 N,N'-BIS[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]SUCCINAMIDE](/img/structure/B322889.png)
N,N'-BIS[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]SUCCINAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanediamide is a complex organic compound featuring indole and sulfonyl groups. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanediamide typically involves the reaction of 2,3-dihydro-1H-indole with sulfonyl chloride derivatives under controlled conditions. The reaction proceeds through nucleophilic substitution, where the indole nitrogen attacks the sulfonyl chloride, forming the sulfonyl-indole intermediate. This intermediate is then reacted with butanediamide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanediamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanediamide involves its interaction with specific molecular targets. The indole moiety can bind to receptors or enzymes, modulating their activity. The sulfonyl groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. Pathways involved include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-pyridinylmethyl)benzamide
- 2H-Indol-2-one, 1,3-dihydro-
Uniqueness
N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanediamide stands out due to its dual indole-sulfonyl structure, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C32H30N4O6S2 |
|---|---|
Poids moléculaire |
630.7 g/mol |
Nom IUPAC |
N,N//'-bis[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]butanediamide |
InChI |
InChI=1S/C32H30N4O6S2/c37-31(33-25-9-13-27(14-10-25)43(39,40)35-21-19-23-5-1-3-7-29(23)35)17-18-32(38)34-26-11-15-28(16-12-26)44(41,42)36-22-20-24-6-2-4-8-30(24)36/h1-16H,17-22H2,(H,33,37)(H,34,38) |
Clé InChI |
RJLNIEYXMBLURU-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C65 |
SMILES canonique |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-bromo-4-methoxy-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B322809.png)
![Ethyl 4-[(2-methyl-4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B322810.png)
![Ethyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B322811.png)
![ethyl 4-[4-(aminosulfonyl)anilino]-4-oxobutanoate](/img/structure/B322813.png)



![3-bromo-N-[4-(diethylsulfamoyl)phenyl]-4-methoxybenzamide](/img/structure/B322820.png)


![N-[4-(1-azepanylsulfonyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B322827.png)

